molecular formula C14H14N2O3 B5914288 N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5914288
M. Wt: 258.27 g/mol
InChI Key: MLFNQOSKGYVRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its N-allyl and 1-methyl substitutions differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

4-hydroxy-1-methyl-2-oxo-N-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h3-7,17H,1,8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFNQOSKGYVRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.